Sodium Channel inhibitor 4

Descripción

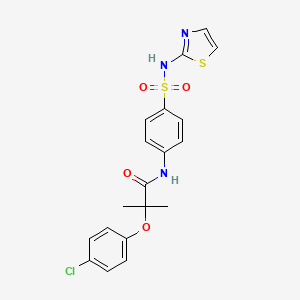

The exact mass of the compound 2-(4-chlorophenoxy)-2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 451.0427261 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-19(2,27-15-7-3-13(20)4-8-15)17(24)22-14-5-9-16(10-6-14)29(25,26)23-18-21-11-12-28-18/h3-12H,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIUVXVJNMKNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sodium Channel Nav1.4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channel Nav1.4, encoded by the SCN4A gene, is the primary channel responsible for the initiation and propagation of action potentials in skeletal muscle.[1] Dysregulation of Nav1.4 function due to genetic mutations can lead to a class of neuromuscular disorders known as channelopathies, which includes conditions like non-dystrophic myotonias and periodic paralysis.[2] Consequently, Nav1.4 has emerged as a critical therapeutic target for the development of inhibitory compounds aimed at mitigating muscle hyperexcitability. This technical guide provides a comprehensive overview of the core mechanisms of action of Nav1.4 inhibitors, with a focus on their state-dependent interactions, binding sites, and the experimental methodologies used to characterize them. Quantitative data for key inhibitors are presented for comparative analysis, and detailed protocols for essential experiments are provided to facilitate research and development in this field.

Core Mechanism of Action: State-Dependent Blockade

The fundamental mechanism by which most clinically relevant inhibitors modulate Nav1.4 function is through a process known as state-dependent blockade . Voltage-gated sodium channels cycle through several conformational states during their operation: resting (closed), open, and inactivated.[1] Nav1.4 inhibitors exhibit differential binding affinities for these states, a property that is crucial for their therapeutic efficacy and selectivity.[1]

Typically, these inhibitors have a low affinity for the resting state of the channel, which is prevalent at normal resting membrane potentials.[3][4] However, their affinity increases significantly for the open and/or inactivated states , which are populated during muscle activity (i.e., when action potentials are being fired).[3][4] This phenomenon, termed use-dependent or frequency-dependent block , allows for the preferential targeting of rapidly firing muscle fibers, as seen in myotonic disorders, while having a minimal effect on normally functioning muscle tissue.[1] By binding to the open or inactivated channel, the inhibitor stabilizes this non-conducting state, thereby reducing the influx of sodium ions and dampening the excessive electrical activity.[5]

The binding site for many of these inhibitors is located within the inner pore of the channel, at a site often referred to as the local anesthetic receptor.[6] This site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains of the channel alpha subunit.[7]

Below is a diagram illustrating the principle of state-dependent inhibition of the Nav1.4 channel.

Caption: State-dependent inhibition of the Nav1.4 sodium channel.

Quantitative Analysis of Nav1.4 Inhibitors

The potency of Nav1.4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the state of the channel being targeted. The following tables summarize the IC50 values for several well-characterized Nav1.4 inhibitors.

Table 1: IC50 Values for Ranolazine (B828) Inhibition of Human Nav1.4 Channels

| Channel State | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |

| Resting | -140 | 0.033 | >100 | [4][6] |

| Inactivated | -70 | 0.033 | ≥ 60 | [6] |

| Use-Dependent | -140 | 10 | 59 - 71 | [8] |

| Use-Dependent | -140 | 30 | 20 - 27 | [8] |

| Open (Inactivation-deficient mutant) | N/A | N/A | 2.4 | [4][6] |

Table 2: IC50 Values for Other Nav1.4 Inhibitors

| Inhibitor | Channel State | IC50 (µM) | Reference |

| Ralfinamide | Tonic Block | 37.1 (for Nav1.7, indicative) | [9] |

| QLS-81 (Ralfinamide analog) | Tonic Block | 37.3 | [9] |

| Rufinamide (B1680269) | Intermediate Inactivated State | ~40 | [10] |

| Tetrodotoxin (TTX) | Tonic Block | 0.044 | [7] |

| SxIIIC (Toxin) | Tonic Block | 0.015 | [7] |

Detailed Experimental Protocols

The characterization of Nav1.4 inhibitors predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of sodium currents through Nav1.4 channels expressed in heterologous systems, such as Human Embryonic Kidney 293 (HEK293) cells.

General Whole-Cell Patch-Clamp Protocol

This protocol provides a general framework for recording Nav1.4 currents. Specific voltage protocols for assessing different types of block are detailed in subsequent sections.

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the human Nav1.4 alpha subunit (and optionally the beta1 subunit) on glass coverslips.

-

Use cells for recording 1-4 days post-transfection.

-

Identify transfected cells, for example, by co-transfection with a fluorescent reporter protein.

Solutions:

-

Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.3 with CsOH. (Note: CsF is used to block potassium channels).

Recording Procedure:

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

-

Perfuse the chamber with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 1-3 MΩ when filled with the intracellular solution.

-

Approach a selected cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for several minutes before starting recordings.

-

Apply the desired voltage protocols and record the resulting sodium currents using a patch-clamp amplifier and data acquisition software.

-

Apply test compounds by perfusing the recording chamber with the extracellular solution containing the desired concentration of the inhibitor.

Below is a diagram illustrating the general workflow for a patch-clamp experiment.

Caption: General experimental workflow for patch-clamp electrophysiology.

Protocol for Assessing Use-Dependent Block

This protocol is designed to measure the frequency-dependent inhibition of Nav1.4 channels.

-

Establish a stable whole-cell recording as described in section 3.1.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 10-20 ms) at a specific frequency (e.g., 5 Hz, 10 Hz, or 30 Hz).

-

Record the peak sodium current for each pulse in the train.

-

After establishing a stable baseline, perfuse the cell with the inhibitor at the desired concentration.

-

Repeat the pulse train protocol in the presence of the inhibitor.

-

Data Analysis: Compare the peak current of the first pulse to the peak currents of subsequent pulses in the train, both in the absence and presence of the inhibitor. Use-dependent block is quantified as the progressive reduction in current amplitude during the pulse train.

Protocol for Determining Recovery from Inactivation

This protocol measures the time it takes for channels to recover from the inactivated state back to the resting state, and how this is affected by an inhibitor.

-

Establish a stable whole-cell recording.

-

Use a two-pulse protocol:

-

A conditioning prepulse (e.g., to 0 mV for 30 ms) to inactivate the channels.

-

A variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

-

A test pulse (e.g., to 0 mV) to measure the fraction of channels that have recovered.

-

-

Vary the duration of the recovery interval to map the time course of recovery.

-

Perform the protocol in the absence and presence of the inhibitor.

-

Data Analysis: Plot the normalized peak current of the test pulse as a function of the recovery interval duration. Fit the data with an exponential function to determine the time constant of recovery (τ).

Below is a diagram of the voltage-clamp protocol for measuring recovery from inactivation.

Caption: Voltage-clamp protocol for recovery from inactivation.

Radioligand Binding Assay Protocol

While electrophysiology is the primary functional assay, radioligand binding assays can be used to determine the binding affinity (Kd) and density (Bmax) of inhibitors to Nav1.4 channels.

Membrane Preparation:

-

Homogenize cells or tissues expressing Nav1.4 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

Binding Assay (Competition Assay):

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the site of interest (e.g., [3H]batrachotoxinin A 20-α-benzoate), and varying concentrations of the unlabeled test compound (the inhibitor).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data with a suitable model to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.[11]

Conclusion

The development of selective inhibitors for the Nav1.4 sodium channel holds significant promise for the treatment of debilitating neuromuscular disorders. A thorough understanding of their state-dependent mechanism of action is paramount for the design of more effective and safer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel Nav1.4 inhibitors, enabling researchers to elucidate their precise molecular interactions and functional consequences. Continued research in this area, leveraging these and other advanced techniques, will undoubtedly pave the way for the next generation of therapies for sodium channelopathies.

References

- 1. mdpi.com [mdpi.com]

- 2. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. State- and use-dependent block of muscle Nav1.4 and neuronal Nav1.7 voltage-gated Na+ channel isoforms by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]

- 8. Ranolazine block of human Na v 1.4 sodium channels and paramyotonia congenita mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

In-depth Technical Guide: Discovery and Synthesis of the Selective Nav1.7 Inhibitor PF-05089771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PF-05089771, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the scientific journey from initial lead identification to preclinical and clinical evaluation, offering insights into the methodologies and rationale that guided the development of this compound.

Introduction: The Rationale for Targeting Nav1.7

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key player in human pain perception. Loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, while gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder. This strong human genetic evidence has positioned Nav1.7 as a high-priority target for the development of novel analgesics with the potential for a superior safety profile compared to existing therapies.

PF-05089771 emerged from a dedicated drug discovery program aimed at identifying selective inhibitors of Nav1.7. This guide will explore the multifaceted approach that led to its development.

Discovery of PF-05089771: A Journey of Molecular Design

The discovery of PF-05089771 was a result of a systematic lead optimization campaign starting from an initial series of acidic diaryl ether heterocyclic sulfonamides. The primary goal was to develop a potent and highly selective Nav1.7 inhibitor with favorable pharmacokinetic properties.

The optimization strategy focused on several key areas:

-

Potency and Selectivity: Enhancing the inhibitory activity against Nav1.7 while minimizing off-target effects on other sodium channel subtypes, particularly the cardiac isoform Nav1.5 and central nervous system-expressed subtypes.

-

Metabolic Stability: Improving resistance to metabolic degradation to ensure adequate drug exposure in vivo.

-

Physicochemical Properties: Optimizing properties such as solubility and permeability to achieve good oral bioavailability.

-

CYP450 Inhibition: Reducing the potential for drug-drug interactions by minimizing the inhibition of major cytochrome P450 enzymes.

This multi-parameter optimization led to the identification of 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide, designated as PF-05089771. This compound demonstrated a remarkable balance of high potency for Nav1.7, excellent selectivity over other sodium channel isoforms, and a promising preclinical pharmacokinetic profile.

Synthesis of PF-05089771

The synthesis of PF-05089771 is a multi-step process that involves the construction of the diaryl ether core followed by the introduction of the pyrazole (B372694) and sulfonamide moieties. The following is a representative synthetic route based on published literature.

Diagram of the Synthetic Pathway:

Caption: Synthetic overview for PF-05089771.

Mechanism of Action: State-Dependent Inhibition

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism is crucial for its selectivity and therapeutic potential. By targeting the inactivated state, which is more prevalent in rapidly firing neurons characteristic of pain signaling, the inhibitor can achieve a desirable level of activity-dependent block.

The interaction of PF-05089771 with the voltage-sensing domain (VSD) of domain IV of the Nav1.7 channel is a key aspect of its mechanism. This interaction stabilizes the channel in a non-conducting conformation, thereby reducing neuronal excitability.

Diagram of the Mechanism of Action:

Caption: State-dependent inhibition of Nav1.7 by PF-05089771.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-05089771.

Table 1: In Vitro Potency and Selectivity of PF-05089771

| Sodium Channel Subtype | IC50 (nM) | Selectivity vs. Nav1.7 |

| Human Nav1.7 | 11 | - |

| Human Nav1.1 | 850 | 77-fold |

| Human Nav1.2 | 110 | 10-fold |

| Human Nav1.3 | 11,000 | >1000-fold |

| Human Nav1.4 | 10,000 | >900-fold |

| Human Nav1.5 | 25,000 | >2200-fold |

| Human Nav1.6 | 160 | 15-fold |

| Human Nav1.8 | >10,000 | >900-fold |

| Mouse Nav1.7 | 8 | - |

| Rat Nav1.7 | 171 | - |

Data compiled from multiple sources.

Table 2: Clinical Trial Outcomes for PF-05089771

| Clinical Trial ID | Indication | Key Finding |

| NCT02215252 | Painful Diabetic Peripheral Neuropathy | No statistically significant improvement in pain scores compared to placebo. |

| NCT01529346 | Postoperative Dental Pain | Statistically significant improvement in pain compared to placebo, but less efficacious than ibuprofen. |

| NCT01769274 | Inherited Erythromelalgia | Reduction in heat-induced pain compared to placebo in a small number of patients. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Automated Patch-Clamp Electrophysiology (PatchXpress)

This protocol was used to determine the potency and selectivity of PF-05089771 on various sodium channel subtypes.

Diagram of the Experimental Workflow:

Caption: Workflow for automated patch-clamp electrophysiology.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.7, Nav1.5) are cultured in appropriate media at 37°C and 5% CO2.

-

Cell Preparation: On the day of the experiment, cells are harvested, washed with a buffered saline solution, and resuspended to an appropriate density.

-

PatchXpress System: The PatchXpress 7000A automated patch-clamp system is primed with intracellular and extracellular solutions.

-

Intracellular Solution (example): CsF, CsCl, NaCl, EGTA, HEPES, adjusted to pH 7.2.

-

Extracellular Solution (example): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, adjusted to pH 7.4.

-

-

Automated Patch-Clamping: Cells are captured on the PatchPlate, and gigaseals are formed, followed by whole-cell access.

-

Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. For assessing state-dependent inhibition, a holding potential that produces approximately 50% steady-state inactivation is often used.

-

Compound Application: A baseline recording is established, after which increasing concentrations of PF-05089771 are applied to the cells.

-

Data Acquisition: Sodium currents are recorded in the absence and presence of the compound.

-

Data Analysis: The peak sodium current amplitude is measured, and the percentage of inhibition at each compound concentration is calculated. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

In Vivo Pain Models

Animal models of pain were used to evaluate the in vivo efficacy of PF-05089771.

Diagram of a Common In Vivo Pain Model Workflow:

A Technical Guide to the Target Specificity and Selectivity of NaV1.4 Channel Inhibitors

Disclaimer: The term "Sodium Channel inhibitor 4" does not correspond to a standardized or widely recognized scientific nomenclature. This guide will therefore focus on the target specificity and selectivity of inhibitors targeting the voltage-gated sodium channel subtype 1.4 (NaV1.4), a critical protein in skeletal muscle function. We will use well-characterized inhibitors such as mexiletine (B70256) and ranolazine (B828) as illustrative examples to provide quantitative data and context.

Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells.[1][2] The NaV family in mammals comprises nine distinct isoforms (NaV1.1–NaV1.9), each with unique electrophysiological properties, tissue distribution, and pharmacological sensitivities.[2] The NaV1.4 isoform, encoded by the SCN4A gene, is the predominant sodium channel in adult skeletal muscle, making it a key player in muscle contraction and a therapeutic target for neuromuscular disorders like myotonia and periodic paralysis.[2][3]

The therapeutic efficacy and safety profile of any NaV channel inhibitor are critically dependent on its specificity for the target isoform and its selectivity against other NaV subtypes and unrelated off-targets. Non-selective sodium channel blockers can lead to adverse effects in the central nervous system or the cardiovascular system due to interactions with other NaV isoforms, such as NaV1.5 in the heart.[3][4]

Target Specificity and Selectivity Profile

The interaction between an inhibitor and a sodium channel is complex and highly dependent on the conformational state of the channel. NaV channels can exist in at least three primary states: resting (closed), open, and inactivated.[2] Many inhibitors exhibit "state-dependent" binding, showing different affinities for each of these conformations.[5] This property is a key determinant of an inhibitor's selectivity and mechanism of action.

Mexiletine , a class Ib antiarrhythmic drug, is a prime example of a state-dependent NaV1.4 inhibitor used to treat myotonia.[3][6] It demonstrates a significantly higher affinity for the open and inactivated states of the NaV1.4 channel compared to the resting state.[7] This preferential binding to channels that are active or have recently been active allows mexiletine to selectively suppress the hyperexcitability seen in myotonic muscle fibers without overly affecting normal muscle function.[3] The IC50 for blocking open, inactivation-deficient hNaV1.4 channels is approximately 3.3 µM, which is about 20 times more potent than its block of the inactivated state (IC50 ≈ 67.8 µM) and over 130 times more potent than its block of the resting state (IC50 ≈ 431.2 µM).[7][8]

Ranolazine , an antianginal agent, also exhibits potent, state-dependent inhibition of NaV1.4.[9][10] It preferentially targets the open state of the channel, with an IC50 of approximately 2.4 µM for inactivation-deficient NaV1.4 channels.[9][10] In contrast, its affinity for the resting and inactivated states is much lower, with IC50 values typically exceeding 60 µM.[9] This strong preference for the open state underlies its pronounced use-dependent block, where inhibition accumulates during high-frequency channel activity.[10] Ranolazine's potency against NaV1.4 is comparable to its effects on the cardiac NaV1.5 and neuronal NaV1.7 isoforms, indicating a degree of cross-reactivity.[9]

Quantitative Data on Inhibitor Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of representative NaV1.4 inhibitors against various sodium channel isoforms and in different channel states. This data is crucial for assessing the selectivity profile of these compounds.

Table 1: State-Dependent Inhibition of NaV1.4 by Mexiletine and Ranolazine

| Compound | Channel State | NaV1.4 IC50 (µM) | Reference(s) |

| Mexiletine | Resting | 431.2 | [7][8] |

| Inactivated | 67.8 | [7][8] | |

| Open | 3.3 | [7][8] | |

| Ranolazine | Resting / Inactivated | ≥ 60 | [9][10] |

| Open | 2.4 | [9][10] |

Table 2: Selectivity Profile of Ranolazine Across NaV Isoforms (Open-Channel Block)

| Compound | NaV1.4 IC50 (µM) | NaV1.5 (Cardiac) IC50 (µM) | NaV1.7 (Neuronal) IC50 (µM) | Reference(s) |

| Ranolazine | 2.4 | 6.2 | 1.7 | [9][10] |

Experimental Protocols

The determination of inhibitor specificity and selectivity relies on precise biophysical and pharmacological assays. The whole-cell patch-clamp technique is the gold standard for characterizing the functional effects of inhibitors on ion channels, while radioligand binding assays provide a direct measure of a compound's affinity for the channel protein.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the state- and use-dependent inhibition of NaV1.4 channels expressed heterologously in a mammalian cell line (e.g., HEK293 cells).

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the human NaV1.4 alpha subunit and the beta-1 subunit.

-

On the day of recording, dissociate cells using a gentle, enzyme-free solution and re-plate them at a low density onto glass coverslips.

2. Solutions and Reagents:

-

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11]

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[11]

-

Test Compound: Prepare stock solutions of the inhibitor (e.g., mexiletine, ranolazine) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell to achieve the whole-cell configuration.

-

Record sodium currents using a patch-clamp amplifier. Data should be sampled at a high frequency (e.g., 20 kHz) and filtered.[11]

4. Voltage Protocols:

-

Tonic Block (Resting State Affinity): Hold the cell at a hyperpolarized potential (e.g., -140 mV) where most channels are in the resting state. Apply brief depolarizing test pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Measure the reduction in peak current amplitude after perfusion of the test compound.

-

Inactivated State Affinity: To determine the affinity for the inactivated state, use a prepulse protocol. From a holding potential of -140 mV, apply a 500 ms (B15284909) conditioning prepulse to a depolarizing potential (e.g., -70 mV) to inactivate the channels, followed by a brief test pulse to 0 mV. Measure the inhibition of the peak current by the compound.

-

Use-Dependent Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a train of depolarizing pulses (e.g., 30 pulses at 10 Hz).[12] Measure the progressive decrease in current amplitude during the pulse train in the presence of the inhibitor.

5. Data Analysis:

-

Calculate the percentage of current inhibition at various compound concentrations.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value for each channel state.

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol measures the affinity of a test compound for the NaV1.4 channel by assessing its ability to compete with a known radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing NaV1.4 in a cold lysis buffer (e.g., 50mM Tris-HCl, protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris, then at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

-

Wash and resuspend the membrane pellet in a binding buffer.[13] Determine the protein concentration using a standard method like the BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[13]

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin), and varying concentrations of the unlabeled test compound.[13]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive NaV channel blocker.

-

Incubate the plate (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13][14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[13]

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.[14]

Visualizations

Signaling and Experimental Workflows

References

- 1. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]

- 2. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State- and use-dependent block of muscle Nav1.4 and neuronal Nav1.7 voltage-gated Na+ channel isoforms by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ranolazine block of human Na v 1.4 sodium channels and paramyotonia congenita mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sodium Channel Inhibitor 4 (SCI-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of pathophysiological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. Sodium Channel Inhibitor 4 (SCI-4) is a novel, potent, and selective inhibitor of the Nav1.7 subtype, a genetically validated target for the treatment of pain. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of SCI-4, offering valuable insights for its continued development.

Pharmacokinetics

The pharmacokinetic profile of SCI-4 was characterized in male Sprague-Dawley rats. The following tables summarize the key PK parameters following intravenous (IV) and oral (PO) administration.

Table 1: Key Pharmacokinetic Parameters of SCI-4 in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T½ (h) | 2.8 ± 0.4 | 4.1 ± 0.6 |

| Cmax | 450 ± 65 ng/mL | 890 ± 110 ng/mL |

| Tmax (h) | 0.1 (first time point) | 1.5 ± 0.5 |

| AUC₀-inf (ng·h/mL) | 980 ± 120 | 5600 ± 750 |

| Cl (L/h/kg) | 1.02 ± 0.15 | - |

| Vdss (L/kg) | 3.5 ± 0.7 | - |

| F (%) | - | 57 ± 8 |

Data are presented as mean ± standard deviation.

Table 2: ADME Properties of SCI-4

| Parameter | Value |

| Plasma Protein Binding (%) | 92.5 (Rat), 94.1 (Human) |

| Blood-to-Plasma Ratio | 0.88 |

| Primary Metabolism | Hepatic (CYP3A4-mediated oxidation) |

| Major Excretion Route | Fecal (approx. 70%) |

Pharmacodynamics

The pharmacodynamic properties of SCI-4 were evaluated through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

Table 3: In Vitro Potency and Selectivity of SCI-4

| Sodium Channel Subtype | IC₅₀ (nM) |

| hNav1.7 | 15 ± 3 |

| hNav1.5 | > 3000 |

| hNav1.6 | 850 ± 95 |

| rNav1.4 | 1200 ± 150 |

IC₅₀ values were determined using whole-cell patch-clamp electrophysiology.

Table 4: In Vivo Efficacy of SCI-4 in a Rat Model of Neuropathic Pain

| Dose (mg/kg, PO) | Reversal of Mechanical Allodynia (%) |

| 3 | 25 ± 8 |

| 10 | 68 ± 12 |

| 30 | 95 ± 10 |

Efficacy was assessed in the Chung model of neuropathic pain (spinal nerve ligation).

Experimental Protocols

1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

-

Methodology: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a holding potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) was used to elicit sodium currents.

-

Data Analysis: SCI-4 was perfused at increasing concentrations (0.1 nM to 10 µM). The peak inward current was measured at each concentration, and the data were fitted to a Hill equation to determine the IC₅₀ value.

2. In Vivo Efficacy: Chung Model of Neuropathic Pain

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure: Under isoflurane (B1672236) anesthesia, the L5 spinal nerve was tightly ligated. Animals were allowed to recover for 7 days to allow for the development of mechanical allodynia.

-

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (PWT) was determined before and after oral administration of SCI-4 or vehicle.

-

Data Analysis: The percentage reversal of allodynia was calculated using the formula: ((PWT_post-dose - PWT_baseline) / (PWT_naive - PWT_baseline)) * 100.

Visualizations

Caption: Mechanism of action of SCI-4.

Caption: In vivo efficacy study workflow.

Caption: Relationship between PK and PD.

In Vitro Characterization of Sodium Channel Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them important therapeutic targets.[1][2] The development of selective and potent sodium channel inhibitors requires a robust in vitro characterization cascade to determine their potency, selectivity, and mechanism of action. This guide provides a comprehensive overview of the core in vitro assays for the characterization of a novel compound, herein referred to as "Sodium Channel Inhibitor 4." The methodologies detailed include electrophysiological assessments, fluorescence-based functional screens, and radioligand binding assays. This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of sodium channel modulators.

Introduction to Sodium Channel Inhibition

Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states in response to changes in membrane potential.[2] Many clinically effective sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel over the resting state.[3] This property can confer a degree of selectivity for pathologically overactive tissues. A thorough in vitro characterization of a new chemical entity like this compound is therefore essential to understand its therapeutic potential and potential liabilities.

Electrophysiological Characterization

Patch-clamp electrophysiology is the gold standard for assessing the functional effects of compounds on voltage-gated sodium channels, providing high-fidelity data on channel function and pharmacology.[4][5][6] Both manual and automated patch-clamp (APC) systems are utilized to measure the direct effects of inhibitors on ionic currents.[7][8]

Manual and Automated Patch-Clamp Assays

APC platforms such as the QPatch, PatchXpress, IonWorks, and SyncroPatch 768PE offer higher throughput compared to manual patch-clamp and are crucial tools in ion channel drug discovery.[3][4][9] These systems can be used to determine the potency of this compound and its state-dependent properties.

Experimental Protocols

3.2.1 Cell Culture and Preparation

-

HEK-293 or CHO cells stably expressing the human NaV subtype of interest (e.g., NaV1.1-1.8) are cultured in appropriate media.

-

On the day of the experiment, cells are dissociated into a single-cell suspension using enzymatic or mechanical methods.

-

The cell suspension is then transferred to the automated patch-clamp system.

3.2.2 Whole-Cell Voltage-Clamp Recordings

-

Objective: To measure the effect of this compound on the peak sodium current.

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

-

Voltage Protocol for Tonic Block:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.

-

Apply different concentrations of this compound and measure the reduction in peak current.

-

-

Voltage Protocol for Use-Dependent (Phasic) Block:

-

Hold the cell at a depolarizing potential (e.g., -70 mV) to accumulate channels in the inactivated state.

-

Apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz) to mimic physiological firing rates.[10]

-

Measure the progressive reduction in peak current during the pulse train in the presence of the inhibitor.

-

Data Presentation

The inhibitory effects of this compound are quantified by calculating the half-maximal inhibitory concentration (IC50) under different conditions.

| Parameter | NaV Subtype | IC50 (µM) | Hill Slope | N |

| Tonic Block | NaV1.7 | 1.2 | 1.1 | 8 |

| (from resting state) | NaV1.5 | 15.8 | 1.0 | 8 |

| Phasic Block | NaV1.7 | 0.3 | 1.2 | 8 |

| (at 10 Hz) | NaV1.5 | 5.1 | 1.1 | 8 |

Table 1: Representative electrophysiological data for this compound, demonstrating potency and state-dependent inhibition.

Workflow Diagram

Fluorescence-Based Functional Assays

For high-throughput screening (HTS), fluorescence-based assays that measure changes in membrane potential or intracellular sodium concentration are employed.[11][12][13] These assays provide a robust and scalable method for primary screening and lead optimization.

Membrane Potential Assays

These assays often use fluorescence resonance energy transfer (FRET) dyes to detect changes in membrane potential.[11][12] Due to the rapid inactivation of sodium channels, a channel activator (e.g., veratridine (B1662332) or deltamethrin) is often used to prolong channel opening and enhance the assay window.[11][12]

Experimental Protocol

-

Objective: To determine the IC50 of this compound in a high-throughput format.

-

Cell Plating: Seed HEK-293 cells expressing the NaV subtype of interest in 384-well plates.

-

Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., a FRET-based dye kit) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Assay Initiation: Add a sodium channel activator (e.g., veratridine) in a high sodium buffer to initiate channel opening and membrane depolarization.

-

Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).

Data Presentation

| NaV Subtype | IC50 (µM) | N |

| NaV1.7 | 0.9 | 4 |

| NaV1.5 | 12.5 | 4 |

| NaV1.1 | 2.1 | 4 |

| NaV1.2 | 1.8 | 4 |

Table 2: Representative data from a fluorescence-based membrane potential assay for this compound.

Signaling Pathway Diagram

Radioligand Binding Assays

Radioligand binding assays are a cost-effective and high-throughput method to determine the binding affinity (Ki) of a compound to a specific site on the sodium channel.[14][15] These assays are typically competitive, where the unlabeled test compound competes with a radiolabeled ligand for binding to the channel.

Experimental Protocol

-

Objective: To determine the binding affinity (Ki) of this compound for a specific radioligand binding site on the sodium channel.

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the NaV subtype of interest.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin for site 2) and a range of concentrations of this compound.[16]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[15]

-

Detection: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

| NaV Subtype | Radioligand | Ki (µM) | N |

| Rat Brain Homogenate | [³H]Batrachotoxin | 0.8 | 3 |

Table 3: Representative radioligand binding data for this compound.

Logical Relationship Diagram

Conclusion

The in vitro characterization of this compound requires a multi-assay approach to build a comprehensive pharmacological profile. Electrophysiology provides detailed mechanistic insights into state-dependent inhibition, while fluorescence-based and radioligand binding assays offer the throughput necessary for lead optimization and structure-activity relationship studies. The data generated from these assays are crucial for decision-making in the progression of this compound through the drug discovery pipeline.

References

- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 7. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site for Sodium Channel inhibitor 4 (and related sulfonamide inhibitors) on the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain therapeutics, and understanding the precise molecular interactions of its inhibitors is paramount for the rational design of novel, selective analgesics. This document details the two distinct, yet adjacent, binding pockets within the fourth voltage-sensing domain (VSD4), summarizes quantitative binding data, outlines key experimental protocols for binding site characterization, and provides visualizations of the critical molecular interactions and experimental workflows.

The VSD4 Inhibitor Binding Site: Two Distinct Pockets

Structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography of chimeric channels, have revealed that subtype-selective sulfonamide inhibitors of Nav1.7 target the VSD4.[1][2] This domain is crucial for the channel's gating properties. Rather than a single binding site, there are two overlapping but distinct pockets that accommodate different classes of sulfonamide inhibitors: the aryl sulfonamides and the acyl sulfonamides.[1][3] The binding of these inhibitors to VSD4 traps the voltage sensor in an activated state, which allosterically stabilizes a non-conducting conformation of the channel pore.[4]

The Aryl Sulfonamide Binding Pocket

The binding site for aryl sulfonamides, such as PF-05089771 and GX-936, is located in a crevice accessible from the extracellular side of the VSD4.[4] The key interaction involves the negatively charged sulfonamide "warhead" forming a salt bridge with the fourth arginine gating charge (R4, Arg1608) on the S4 helix.[4] This interaction is fundamental to the voltage-sensor trapping mechanism. The pocket can be further divided into a selectivity pocket and a lipid-exposed pocket, which are crucial for inhibitor potency and subtype selectivity.

Key Interacting Residues for Aryl Sulfonamides:

-

S2 Helix: Tyr1537, Trp1538

-

S3 Helix: Met1582, Phe1583

-

S4 Helix: Arg1608 (R4)

Mutagenesis studies have confirmed the importance of these residues. For instance, mutating Arg1608 to alanine (B10760859) significantly reduces the potency of aryl sulfonamides.[5]

The Acyl Sulfonamide Binding Pocket

Cryo-EM structures of Nav1.7 in complex with acyl sulfonamides, such as GDC-0310, revealed a surprising and distinct binding mode that is orthogonal to the aryl sulfonamide pose.[1][2] This pocket is formed between the S3 and S4 helices of VSD4.[1] While there is some overlap with the aryl sulfonamide site, the acyl sulfonamide binding mode involves a different set of interactions and induces a noticeable conformational change in the S3 helix.[1]

Key Interacting Residues for Acyl Sulfonamides (e.g., GDC-0310):

-

S3 Helix: The inhibitor binding displaces the S3 helix laterally.

-

S4 Helix: The anionic acylsulfonamide interacts with both the third (R3) and fourth (R4) arginine gating charges.[6]

The discovery of this second pocket has opened up new avenues for structure-based drug design, including the development of hybrid inhibitors that can span both binding sites.[1]

Quantitative Binding Data

The following tables summarize the in vitro potency and selectivity of key Nav1.7 sulfonamide inhibitors. The data is primarily derived from whole-cell patch-clamp electrophysiology experiments on heterologously expressed human Nav channels.

Table 1: Potency of Selected Sulfonamide Inhibitors on Human Nav1.7

| Compound | Class | IC50 (nM) on hNav1.7 | Experimental Condition |

| PF-05089771 | Aryl Sulfonamide | 11 | Half-inactivated state[7] |

| GDC-0310 | Acyl Sulfonamide | ~1-5 | Inactivated state |

| GX-936 | Aryl Sulfonamide | ~5-10 | Inactivated state |

Note: IC50 values can vary depending on the specific voltage protocol used, as these inhibitors are state-dependent, showing higher affinity for the inactivated state of the channel.

Table 2: Selectivity Profile of PF-05089771 Against Other Human Nav Subtypes

| Channel Subtype | IC50 (nM) | Fold Selectivity (vs. hNav1.7) |

| hNav1.1 | ~1500 | ~136 |

| hNav1.2 | ~2250 | ~205 |

| hNav1.3 | ~3000 | ~273 |

| hNav1.4 | >10,000 | >909 |

| hNav1.5 | >10,000 | >909 |

| hNav1.6 | ~1800 | ~164 |

| hNav1.8 | ~900 | ~82 |

Data compiled from multiple sources indicating high selectivity, particularly against cardiac (Nav1.5) and skeletal muscle (Nav1.4) isoforms, which is crucial for a favorable safety profile.[8][9]

Experimental Protocols

The characterization of the Nav1.7 inhibitor binding site has relied on a combination of structural biology, electrophysiology, and molecular biology techniques.

Structural Determination via Cryo-Electron Microscopy

High-resolution structures of Nav1.7 in complex with inhibitors have been instrumental in defining the binding pockets. Due to the challenges of working with the full-length human channel, a chimeric protein approach is often employed.[1][4]

Protocol Outline: Cryo-EM of a Nav1.7-Inhibitor Complex

-

Construct Design: A chimeric channel is engineered, often using a bacterial sodium channel (e.g., NavAb or NavPas) as a scaffold. The VSD4 of the bacterial channel is replaced with the human Nav1.7 VSD4 sequence.[6][10] This approach improves protein expression and stability while preserving the inhibitor binding site.

-

Protein Expression and Purification: The chimeric channel is expressed in a suitable host system (e.g., insect or mammalian cells). The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

-

Nanodisc Reconstitution: For structural stability, the purified channel-inhibitor complex is reconstituted into a lipid bilayer environment using Membrane Scaffold Proteins to form nanodiscs.[11]

-

Complex Formation: The purified and nanodisc-reconstituted channel is incubated with a saturating concentration of the inhibitor (e.g., GDC-0310).[11]

-

Cryo-EM Grid Preparation and Data Collection: A small volume of the complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[11] Data is then collected on a high-end transmission electron microscope.

-

Image Processing and Structure Determination: The collected micrographs are processed to reconstruct a high-resolution 3D map of the channel-inhibitor complex, allowing for the visualization of the binding pocket and key interactions.

Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for quantifying the potency and state-dependence of Nav1.7 inhibitors.

Protocol Outline: Assessing State-Dependent Inhibition

-

Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured and prepared for electrophysiological recording.

-

Recording Configuration: The whole-cell patch-clamp configuration is established. The intracellular solution typically contains CsF or KCl, while the extracellular solution is a buffered saline solution.

-

Voltage Protocols:

-

Resting State Inhibition: To measure the affinity for the resting state, the cell membrane is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a current. The inhibitor is perfused, and the reduction in current amplitude is measured.[5][12]

-

Inactivated State Inhibition: To measure affinity for the inactivated state, the holding potential is set to the V1/2 of inactivation (typically around -70 to -80 mV for Nav1.7), where approximately half the channels are in the inactivated state.[5] A similar depolarizing test pulse is used to measure the available current. The higher potency of sulfonamides in this protocol demonstrates their preference for the inactivated state.

-

Frequency-Dependent Inhibition: A train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) is applied to assess use-dependent block, which is characteristic of inhibitors that bind to the open or inactivated states.

-

-

Data Analysis: Concentration-response curves are generated by applying a range of inhibitor concentrations, and IC50 values are calculated to quantify potency under different state-biasing conditions.

Binding Site Validation via Site-Directed Mutagenesis

This technique is used to confirm the functional importance of specific amino acid residues identified in structural studies.

Protocol Outline: Mutagenesis of a Key VSD4 Residue

-

Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution (e.g., Arg1608 to Alanine) in the Nav1.7 cDNA. The primers should be complementary to the template plasmid, contain the desired mutation in the center, and have a high melting temperature.[13][14]

-

Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers with the plasmid containing the wild-type Nav1.7 cDNA as a template. This creates a new plasmid containing the desired mutation.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The resulting plasmids are then sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: The mutated Nav1.7 channel is then expressed in a cell line (e.g., HEK293) and its sensitivity to the inhibitor is assessed using whole-cell patch-clamp electrophysiology as described above. A significant increase in the IC50 value for the inhibitor on the mutant channel confirms the importance of that residue for binding.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the Nav1.7 inhibitor binding site.

Caption: Interaction of aryl and acyl sulfonamides with key residues in the VSD4 of Nav1.7.

Caption: Experimental workflow for identifying and validating the inhibitor binding site on Nav1.7.

Caption: Signaling pathway illustrating the voltage-sensor trapping mechanism of Nav1.7 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. elifesciences.org [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. EMDB-28776: Structure of VSD4-NaV1.7-NaVPas channel chimera bound to the hybr... - Yorodumi [pdbj.org]

- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioinnovatise.com [bioinnovatise.com]

- 14. researchgate.net [researchgate.net]

"electrophysiological effects of Sodium Channel inhibitor 4 on dorsal root ganglia neurons"

An In-depth Technical Guide on the Electrophysiological Effects of A-803467, a Selective Sodium Channel Nav1.8 Inhibitor, on Dorsal Root Ganglia Neurons

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including the sensory neurons of the dorsal root ganglia (DRG). Within the DRG, specific sodium channel subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are highly expressed and play pivotal roles in nociception.[1] The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel that is preferentially expressed in small-diameter DRG neurons, which are typically nociceptors.[1][2][3] Due to its significant contribution to the action potential upstroke and its role in repetitive firing under pathological conditions, Nav1.8 has emerged as a promising target for the development of novel analgesics.[3][4][5]

This technical guide provides a comprehensive overview of the electrophysiological effects of A-803467, a potent and selective inhibitor of the Nav1.8 sodium channel, on DRG neurons.[2][6][7] A-803467 has been instrumental in elucidating the role of Nav1.8 in neuronal excitability and pain signaling.[2][6][7] This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pain research.

Electrophysiological Effects of A-803467 on DRG Neurons

A-803467 exhibits high potency and selectivity for the Nav1.8 channel, which translates into specific effects on the electrophysiological properties of DRG neurons.

Inhibition of Nav1.8 Currents

A-803467 is a potent blocker of both recombinant human Nav1.8 channels and native TTX-R currents in rat DRG neurons.[2][7] The inhibitory activity of A-803467 is state-dependent, showing a preferential affinity for the inactivated state of the channel.[2][6] However, unlike many non-selective sodium channel blockers, A-803467 does not exhibit significant frequency-dependent block.[6] Interestingly, some studies have reported a modest "reverse use dependence," where repetitive short depolarizations can lead to a slight reduction in inhibition.[8]

Table 1: Inhibitory Potency (IC50) of A-803467 on Various Sodium Channel Subtypes

| Channel Subtype | Species | Expression System | Holding Potential | IC50 | Reference(s) |

| hNav1.8 | Human | Recombinant (HEK-293 cells) | -40 mV (half-inactivation) | 8 nM | [2][7] |

| hNav1.8 | Human | Recombinant (HEK-293 cells) | Resting state | 79 nM | [2] |

| rNav1.8 | Rat | Recombinant | -40 mV | 45 nM | [2] |

| Native TTX-R Current | Rat | DRG Neurons | -40 mV (prepulse) | 140 nM | [2][7] |

| hNav1.2 | Human | Recombinant | Approximate half-inactivation | >1 µM | [2][7] |

| hNav1.3 | Human | Recombinant | Approximate half-inactivation | >1 µM | [2][7] |

| hNav1.5 | Human | Recombinant | Approximate half-inactivation | >1 µM | [2][7] |

| hNav1.7 | Human | Recombinant | Approximate half-inactivation | >1 µM | [2][7] |

Effects on Action Potential Firing

The selective blockade of Nav1.8 channels by A-803467 leads to a significant reduction in the excitability of DRG neurons. This is manifested as an inhibition of both electrically evoked and spontaneous action potential firing.[2][6][7] The effect of A-803467 on action potential firing is voltage-dependent. At more hyperpolarized resting membrane potentials (-55 mV or below), a concentration of 0.3 µM A-803467 has little effect on single evoked action potentials.[2][6] However, at more depolarized resting potentials (around -40 mV), the same concentration effectively suppresses action potential firing.[2][6] This is consistent with the preferential binding of A-803467 to the inactivated state of the Nav1.8 channel, which is more populated at depolarized potentials.

In models of inflammatory and neuropathic pain, where DRG neurons can become hyperexcitable and exhibit spontaneous firing, A-803467 has been shown to reversibly suppress this spontaneous activity.[2][6]

Table 2: Summary of A-803467 Effects on DRG Neuron Action Potential Properties

| Parameter | Effect | Concentration | Conditions | Reference(s) |

| Evoked Action Potential Firing | Inhibition | 0.3 µM | Depolarized resting potential (~-40 mV) | [2][6] |

| Evoked Action Potential Firing | Little effect | 0.3 µM | Hyperpolarized resting potential (≤ -55 mV) | [2][6] |

| Spontaneous Action Potential Firing | Reversible suppression | 0.3 µM | In vitro model of inflammation (CFA-treated) | [6] |

| Spinal Dorsal Horn Neuron Firing (in vivo) | Significant reduction | 20 mg/kg, i.v. | Spinal nerve ligated rats | [2] |

Experimental Protocols

The following sections describe typical methodologies for studying the electrophysiological effects of A-803467 on DRG neurons.

DRG Neuron Preparation and Culture

-

Animal Model: Juvenile or adult Sprague-Dawley rats are commonly used.[9]

-

Dissection: Dorsal root ganglia are dissected from the spinal column and placed in ice-cold, oxygenated Hanks' Balanced Salt Solution (HBSS).[10] The epineurium and connective tissue are carefully removed.[10]

-

Enzymatic Digestion: The ganglia are enzymatically treated to dissociate the neurons. A common enzyme cocktail includes collagenase and dispase in HBSS, incubated at 37°C.[11]

-

Mechanical Dissociation: Following enzymatic digestion, the ganglia are gently triturated with fire-polished Pasteur pipettes to obtain a single-cell suspension.[9]

-

Cell Plating: The dissociated neurons are plated on poly-D-lysine and laminin-coated glass coverslips and cultured in a suitable medium, such as a mix of DMEM and F-12, supplemented with fetal bovine serum and nerve growth factor.[9]

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed within 24-48 hours of plating.[9]

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Setup: A standard patch-clamp rig consisting of an inverted microscope, a micromanipulator, an amplifier, and a data acquisition system is used.

-

External Solution (Extracellular): The standard external solution typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3-7.4 with NaOH.

-

Internal Solution (Intrapipette): A typical internal solution for recording sodium currents contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Cesium is used to block potassium currents.

-

Recording Procedure:

-

Coverslips with adherent DRG neurons are placed in a recording chamber and perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a gigaohm seal with the membrane of a neuron.

-

The whole-cell configuration is established by applying gentle suction.

-

Voltage-clamp or current-clamp recordings are performed.

-

Voltage-Clamp and Current-Clamp Protocols

-

Voltage-Clamp for Nav1.8 Currents:

-

To isolate TTX-R currents, tetrodotoxin (B1210768) (TTX, ~300 nM) is added to the external solution to block TTX-sensitive sodium channels.

-

To study state-dependence, a holding potential that mimics the resting membrane potential (e.g., -100 mV) is used.

-

To assess inhibition of the inactivated state, a depolarizing prepulse (e.g., to -40 mV for 8 seconds) is applied before a test pulse (e.g., to 0 mV for 20 ms).[2]

-

Current-voltage (I-V) relationships are generated by applying a series of voltage steps.

-

-

Current-Clamp for Action Potential Firing:

-

Neurons are held at their resting membrane potential.

-

Action potentials are evoked by injecting depolarizing current steps of varying amplitudes and durations.

-

To study the effect on spontaneous firing, recordings are made from neurons exhibiting spontaneous activity without current injection.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Nav1.8 inhibition by A-803467.

Experimental Workflow Diagram

Caption: Workflow for electrophysiological analysis.

Logical Relationship Diagram of Key Findings

Caption: Summary of A-803467's effects and implications.

Conclusion

A-803467 is a powerful pharmacological tool for investigating the role of Nav1.8 in the electrophysiology of DRG neurons. Its high selectivity allows for the specific interrogation of Nav1.8-mediated currents and their contribution to neuronal excitability. The data clearly demonstrate that A-803467 potently inhibits Nav1.8, leading to a voltage-dependent reduction in action potential firing, particularly under conditions that mimic neuronal hyperexcitability. These findings underscore the critical role of Nav1.8 in pain signaling and validate it as a key therapeutic target for the development of novel analgesics. This guide provides a foundational understanding of the electrophysiological effects of a selective Nav1.8 inhibitor and offers detailed protocols to facilitate further research in this area.

References

- 1. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro | MDPI [mdpi.com]

- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magi-1 scaffolds NaV1.8 and Slack KNa channels in dorsal root ganglion neurons regulating excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Diarylguanidine Analogs as Potent Sodium Channel Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of a series of N,N'-diarylguanidine analogs, potent blockers of voltage-gated sodium channels with demonstrated anticonvulsant activity. The following sections provide a comprehensive analysis of the chemical modifications influencing biological activity, detailed experimental protocols for the key assays employed, and visualizations of the underlying scientific processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel sodium channel inhibitors.

Core Structure-Activity Relationship Data

The SAR exploration of N,N'-diarylguanidine analogs stemmed from the lead compound 3 , N-acenaphth-5-yl-N'-(4-methoxynaphth-1-yl)guanidine. Initial modifications led to the identification of compound 4 , a simpler diphenylguanidine derivative with improved in vitro activity.[1] Subsequent analogs were synthesized to probe the effects of various substituents on the phenyl rings. The key quantitative data from these studies are summarized in the tables below.[1]

Table 1: In Vitro Sodium Channel Blocking Activity of Diarylguanidine Analogs [1]

| Compound | R1 Substituent | R2 Substituent | IC50 (µM)a |

| 3 | Acenaphth-5-yl | 4-Methoxy-naphth-1-yl | 1.64 |

| 4 | 4-sec-Butylphenyl | Acenaphth-5-yl | 0.68 |

| 8 | 4-sec-Butylphenyl | 4-sec-Butylphenyl | - |

| 10 | 4-n-Butylphenyl | 4-n-Butylphenyl | 0.23 |

| 11 | 4-n-Butoxyphenyl | 4-n-Butoxyphenyl | 0.15 |

| 12 | 4-n-Propylphenyl | 4-n-Propylphenyl | 0.35 |

| 13 | 4-iso-Propylphenyl | 4-iso-Propylphenyl | 0.45 |

| 14 | Phenyl | Phenyl | 2.50 |

| 15 | 4-Methylphenyl | 4-Methylphenyl | 1.20 |

| 16 | 4-Methoxyphenyl | 4-Methoxyphenyl | 1.80 |

a Inhibition of veratridine-induced [14C]guanidinium influx in CHO cells expressing type IIA sodium channels.

Table 2: In Vivo Anticonvulsant Activity of Selected Diarylguanidine Analogs in the DBA/2 Mouse Model [1]

| Compound | Dose (mg/kg, i.p.) | % Inhibition of Seizures |

| 3 | 20 | - |

| 4 | 20 | - |

| 8 | 20 | 69 |

| 10 | 10 | 85 |

| 11 | 10 | 92 |

The SAR data indicate that substitution on the phenyl rings with flexible and moderately sized lipophilic groups, such as n-butyl and n-butoxy, enhances both in vitro and in vivo activity.[1] A clear trend towards increased potency is observed with larger, more lipophilic substituents, suggesting that hydrophobic interactions are crucial for the binding of these compounds to the sodium channel.[1]

Experimental Protocols

The biological evaluation of the diarylguanidine analogs relied on two key assays: an in vitro sodium channel blockade assay and an in vivo anticonvulsant model. The detailed methodologies for these experiments are provided below.

Veratridine-Induced [14C]Guanidinium Influx Assay

This in vitro assay assesses the ability of a compound to block sodium channels by measuring the influx of radioactive guanidinium (B1211019) ions, a known permeant of the sodium channel, in a cell line expressing the target channel.[1][2]

Cell Culture and Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the rat type IIA voltage-gated sodium channel are used.[1][3]

-

Cells are cultured in appropriate media and harvested for the assay.

Assay Procedure:

-

Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Washing: Prior to the assay, cells are washed with a buffer solution.

-

Pre-incubation: Cells are pre-incubated with the test compounds at various concentrations for a specified period.

-

Stimulation and Ion Influx: The influx of [14C]guanidinium is initiated by the addition of a solution containing [14C]guanidinium chloride and a sodium channel activator, such as veratridine.[1][2][4]

-

Termination: The influx is stopped by rapidly washing the cells with a cold buffer solution.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

Data Analysis:

-

The IC50 value, the concentration of the compound that inhibits 50% of the specific [14C]guanidinium influx, is calculated from the concentration-response curves.

Audiogenic Seizure Model in DBA/2 Mice

This in vivo model is used to evaluate the anticonvulsant efficacy of compounds in a genetically susceptible mouse strain that exhibits seizures in response to a loud auditory stimulus.[5][6]

Animal Model:

-

Male or female DBA/2 mice, which are highly susceptible to audiogenic seizures, are used.[5][6][7] The susceptibility is age-dependent, typically peaking between 21 and 28 days of age.[6]

Experimental Procedure:

-

Compound Administration: Test compounds are administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.[8]

-

Acclimatization: After a predetermined time for drug absorption, the mice are placed individually in a sound-attenuated chamber.

-

Auditory Stimulus: The mice are exposed to a high-intensity sound (e.g., 100-120 dB) for a fixed duration.[6]

-

Seizure Observation: The animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and tonic-clonic convulsions.[5]

-

Endpoint Measurement: The primary endpoint is the percentage of mice protected from the tonic-clonic seizure phase.

Data Analysis:

-

The percentage of inhibition of seizures at different doses is calculated to determine the in vivo efficacy of the compounds.

Visualizations

The following diagrams illustrate the logical workflow of the SAR study and the experimental procedure for the in vitro assay.

Caption: Logical workflow of the SAR study on diarylguanidine sodium channel blockers.

Caption: Experimental workflow for the veratridine-induced [14C]guanidinium influx assay.

References

- 1. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [14C]guanidinium ion influx into Na+ channel preparations from mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticonvulsive Activity in Audiogenic DBA/2 Mice of 1,4-Benzodiazepines and 1,5-Benzodiazepines with Different Activities at Cerebellar Granule Cell GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Cellular Targets and Off-Target Effects of Sodium Channel Inhibitor 4

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons, cardiomyocytes, and skeletal muscle cells.[1][2] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1][3][4] Consequently, sodium channel inhibitors are a significant class of therapeutic agents.[1][2][3][5] This technical guide provides a comprehensive overview of the cellular targets and off-target effects of a specific, albeit proprietarily named, compound: Sodium Channel Inhibitor 4. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this compound.